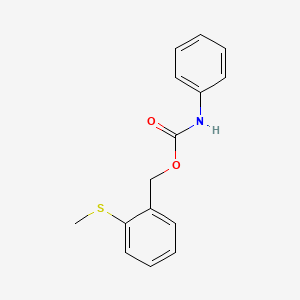
2-(methylsulfanyl)benzyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)benzyl N-phenylcarbamate is an organic compound with the molecular formula C15H15NO2S It is characterized by the presence of a methylsulfanyl group attached to a benzyl ring, which is further connected to an N-phenylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)benzyl N-phenylcarbamate typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylsulfanyl)benzyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl chloride precursor can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Nucleophiles like amines or thiols; solventdichloromethane or ethanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)benzyl N-phenylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)benzyl N-phenylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the carbamate group allows it to form hydrogen bonds and other interactions with target molecules, influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methylsulfanyl)benzyl N-methylcarbamate
- 2-(methylsulfanyl)benzyl N-ethylcarbamate
- 2-(methylsulfanyl)benzyl N-propylcarbamate
Uniqueness
2-(methylsulfanyl)benzyl N-phenylcarbamate is unique due to the presence of the phenyl group in the carbamate moiety, which can influence its chemical reactivity and biological activity. The methylsulfanyl group also imparts distinct properties compared to other alkyl or aryl substituents.
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-14-10-6-5-7-12(14)11-18-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLQJZOSRDZPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1COC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
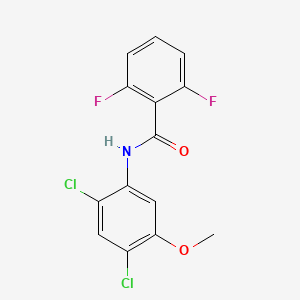
![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)
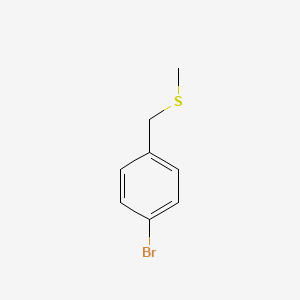
![1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine hydrochloride](/img/structure/B2770749.png)
![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)
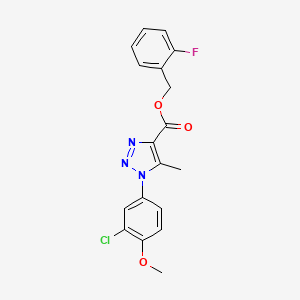
![4-(1-methyl-1H-imidazol-5-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2770758.png)
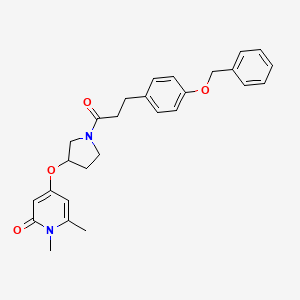
![2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)
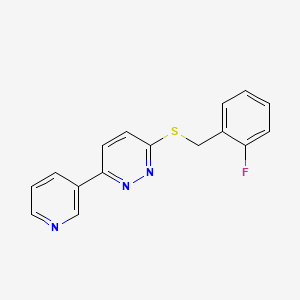
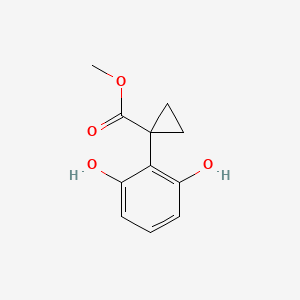
![3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2770765.png)
